molecular formula C4H5N3OS2 B8668630 5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide

5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B8668630
M. Wt: 175.2 g/mol
InChI Key: SIVFDILMKFYZGQ-UHFFFAOYSA-N
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Description

5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that belongs to the class of thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with hydrazine derivatives. One common method involves the reaction of 2-(methylthio)carbonthioyl hydrazones with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C4H5N3OS2

Molecular Weight

175.2 g/mol

IUPAC Name

5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide

InChI

InChI=1S/C4H5N3OS2/c1-9-4-7-6-3(10-4)2(5)8/h1H3,(H2,5,8)

InChI Key

SIVFDILMKFYZGQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.8 g of 5-methylthio-1,3,4-thiadiazole-2-carboxylic acid ethylester which is the compound obtained in Example 10, were mixed with 50 ml ethanol and 50 ml of a 25% aqueous ammonia solution whereupon the mixture was heated for 15 minutes on a steam bath. After cooling part of the reaction product precipitated. The precipitation was completed by adding ice water. The precipitate was then removed by suction and dried in a vacuum.
Quantity
11.8 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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